REACTION_CXSMILES
|
F[C:2]1[C:9]([I:10])=[CH:8][CH:7]=[C:6]([C:11]([F:14])([F:13])[F:12])[C:3]=1[C:4]#[N:5].[SH:15][CH2:16][C:17]([NH2:19])=[O:18].C[O-].[Na+]>CO>[NH2:5][C:4]1[C:3]2[C:6]([C:11]([F:14])([F:13])[F:12])=[CH:7][CH:8]=[C:9]([I:10])[C:2]=2[S:15][C:16]=1[C:17]([NH2:19])=[O:18] |f:2.3|
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1I)C(F)(F)F
|
Name
|
|
Quantity
|
0.49 mL
|
Type
|
reactant
|
Smiles
|
SCC(=O)N
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.78 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 2-5% MeOH/CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The product fractions were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=C(SC1C(=O)N)C(=CC=C2C(F)(F)F)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |